molecular formula C9H7BrN2O3 B8566073 2-(2-Bromoethoxy)-4-nitrobenzonitrile

2-(2-Bromoethoxy)-4-nitrobenzonitrile

Cat. No.: B8566073
M. Wt: 271.07 g/mol
InChI Key: ZTDJYPMXTPFPGX-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C9H7BrN2O3 and its molecular weight is 271.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

2-(2-bromoethoxy)-4-nitrobenzonitrile

InChI

InChI=1S/C9H7BrN2O3/c10-3-4-15-9-5-8(12(13)14)2-1-7(9)6-11/h1-2,5H,3-4H2

InChI Key

ZTDJYPMXTPFPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCBr)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-hydroxy-4-nitro-benzonitrile (2 g, 12.19 mmol) and K2CO3 (3.36 g, 24.39 mmol) in MeCN (20 mL) was added 1,2-dibromoethane (3.4 g, 18.29 mmol) at room temperature. The reaction mixture was stirred at room temperature for 18 h while monitoring by TLC. The solvent was removed under reduced pressure and the residue was taken up in ethyl acetate (100 mL) and washed with brine (2×25 mL). The organic layer was dried over anhydrous sodium sulphate and concentrated to give 2-(2-bromoethoxy)-4-nitrobenzonitrile (1.6 g, 49%) as a light red solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.94-7.92 (1H, m), 7.82-7.78 (2H, m), 4.52 (2H, t, J=6.4 Hz), 3.73 (2H, t, J=6.4 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

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